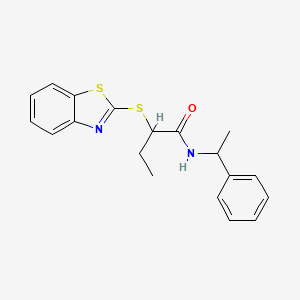![molecular formula C16H23N3O2S B4066013 Adamantane-1-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide](/img/structure/B4066013.png)
Adamantane-1-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide
Vue d'ensemble
Description
Adamantane-1-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide, also known as ADT or Amantadine, is a synthetic organic compound that has been widely used in scientific research. It is a derivative of adamantane and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Quantum Theory of Atoms-in-Molecules Analysis
A study focused on adamantane-1,3,4-thiadiazole hybrid derivatives, exploring their crystal structures and characterizing intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. The research emphasized the role of non-covalent interactions in stabilizing these structures, which are crucial for understanding molecular behavior in various chemical contexts (El-Emam et al., 2020).
Antioxidant and Antiproliferative Activities
Another study synthesized amide derivatives from 2-amino-1,3,4-thiadiazoles, revealing good antioxidant and antiproliferative potential against certain cancer cells. The research highlights the adamantane ring's contribution to these biological activities, suggesting potential applications in cancer treatment (Jakovljević et al., 2017).
Antiviral Agents
Research into the adamantane structure's potential as an antiviral agent has been ongoing, with studies from as early as 1975. These studies investigate the synthesis of adamantane derivatives and their interactions, underscoring the structure's relevance in developing virustatic compounds (Kreutzberger & Schröders, 1975).
Antimicrobial and Anti-inflammatory Activities
The synthesis and evaluation of adamantane derivatives for antimicrobial and anti-inflammatory activities have shown promising results. Certain derivatives exhibited significant effects against bacteria and fungi, as well as dose-dependent anti-inflammatory activity, making them potential candidates for therapeutic applications (Kadi et al., 2007).
Synthesis of Adamantane Derivatives
The preparation and study of novel adamantane derivatives, including their physicochemical properties and potential as medicinal therapeutics, have been explored. This research provides insights into how these derivatives can be applied in drug development and other pharmaceutical contexts (Jasys et al., 2000).
Ceramide Metabolism Inhibition
A specific study identified adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide as a potent and specific inhibitor of ceramide kinase, a key enzyme in ceramide metabolism. This discovery opens up new avenues for controlling ceramide levels in cells, with implications for cancer therapy and other diseases related to ceramide dysregulation (Graf et al., 2008).
Propriétés
IUPAC Name |
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-13(19-15-17-1-2-22-15)9-18-14(21)16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,1-9H2,(H,18,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGLKBYYVIQVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]adamantane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-{2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methyl-benzyl)-benzenesulfonamide](/img/structure/B4065938.png)
![4-Chloro-N-(2-methyl-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4065942.png)
![2-[(4-methoxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4065950.png)
![2-[(4-chlorophenyl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4065956.png)

![2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4065964.png)

![N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}methanamine](/img/structure/B4065985.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4065991.png)
![N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065994.png)
![(2-aminoethyl)[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amine](/img/structure/B4066002.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide](/img/structure/B4066004.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4066027.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4066029.png)